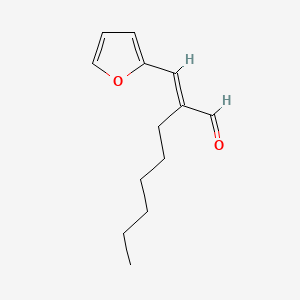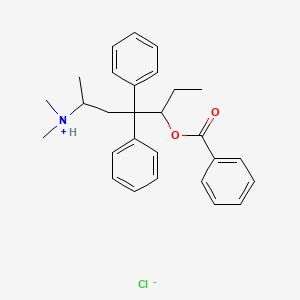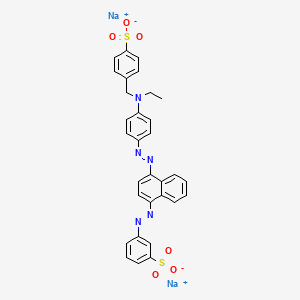
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group, a chloroethyl group, and a beta-alanine methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride typically involves the reaction of N-benzyl-N-(2-chloroethyl)amine with beta-alanine methyl ester in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Catalyst: Acid catalysts such as hydrochloric acid are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or reduced to form benzyl alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide or potassium carbonate for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Hydrolysis Conditions: Acidic or basic conditions for ester hydrolysis.
Major Products Formed
Substitution: Formation of N-benzyl-N-(2-hydroxyethyl)-beta-alanine methyl ester.
Oxidation: Formation of benzaldehyde.
Reduction: Formation of benzyl alcohol.
Hydrolysis: Formation of N-benzyl-N-(2-chloroethyl)-beta-alanine.
Scientific Research Applications
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The benzyl group may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(2-chloroethyl)amine hydrochloride
- N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
- N-(2-Chloroethyl)dibenzylamine hydrochloride
Uniqueness
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is unique due to the presence of the beta-alanine methyl ester moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.
Properties
CAS No. |
92105-56-1 |
|---|---|
Molecular Formula |
C13H19Cl2NO2 |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
benzyl-(2-chloroethyl)-(3-methoxy-3-oxopropyl)azanium;chloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-17-13(16)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H |
InChI Key |
VFERURGQBKVBDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC[NH+](CCCl)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



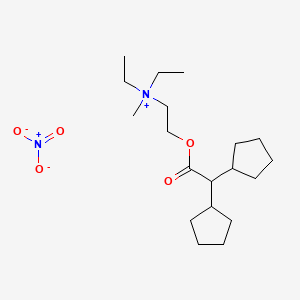
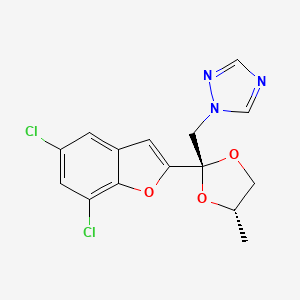
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)

![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
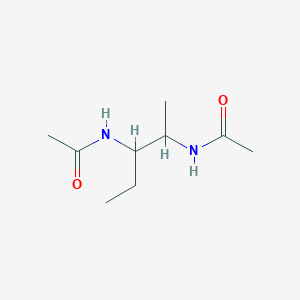

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

